Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-
Description
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Properties
CAS No. |
773885-83-9 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
N-(6-hydroxy-2-methyl-3-nitroindol-1-yl)acetamide |
InChI |
InChI=1S/C11H11N3O4/c1-6-11(14(17)18)9-4-3-8(16)5-10(9)13(6)12-7(2)15/h3-5,16H,1-2H3,(H,12,15) |
InChI Key |
WQJXOLKVJMEFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1NC(=O)C)C=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Elucidating the Mechanism of Action of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-: A Technical Guide for Preclinical Research
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] This guide outlines a comprehensive, technically-grounded strategy to elucidate the mechanism of action (MoA) for the novel compound, Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-, hereafter referred to as C-136. By dissecting its structural components—a nitro-indole core, a 6-hydroxy group, and an N-yl-acetamide side chain—we can formulate a data-driven hypothesis. This document provides a logical framework and detailed experimental protocols for researchers, scientists, and drug development professionals to investigate C-136's biological activity, with a primary focus on its potential as an anticancer agent.
Introduction: Deconstructing the Therapeutic Potential of C-136
The chemical architecture of C-136 integrates several functional groups known for significant pharmacological activities, suggesting a high potential for therapeutic relevance.
-
The Indole Nucleus: This bicyclic heterocycle is a fundamental component of numerous approved drugs and endogenous molecules like serotonin.[2] Its structure allows for diverse interactions with biological targets, and indole derivatives have demonstrated broad therapeutic efficacy, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The indole scaffold often serves as a core for molecules that bind to enzyme pockets and disrupt biological pathways critical for disease progression.[4]
-
The Nitro Group (NO2): The presence of a nitro group is a key feature in many bioactive molecules.[6] This functional group is an efficient scaffold in the synthesis of new drugs and is known to trigger redox reactions within cells, which can lead to cytotoxicity.[7] This property is particularly relevant in oncology, where inducing oxidative stress in cancer cells is a valid therapeutic strategy. Nitroindole-based compounds have been specifically investigated as binders for oncogene promoters like c-Myc, leading to cell-cycle arrest.[8]
-
The 6-Hydroxy Group: Hydroxylated indoles are important skeletons in many pharmaceuticals.[9] Specifically, the 6-hydroxyindole moiety is a precursor for various indole alkaloids and has been identified as an endogenous inhibitor of the organic anion transporting polypeptide OATP1B1, which is involved in drug transport.[10][11] This suggests that the 6-hydroxy group on C-136 could influence its pharmacokinetic profile and potential for drug-drug interactions.
-
The N-(indol-1-yl)-Acetamide Group: The N-acetamide group attached to the indole nitrogen introduces a distinct chemical handle. While direct data on N-hydroxy-indol-1-yl-acetamide is scarce, the broader class of arylacetamides is significant. For instance, Arylacetamide Deacetylase (AADAC) is a key enzyme in the metabolism of various drugs and lipids.[12][13] The acetamide moiety could therefore be a site for metabolic activation or deactivation, or it could mediate specific interactions with protein targets.
Based on this structural analysis, a primary hypothesis is formulated: C-136 functions as an anticancer agent by targeting key signaling pathways involved in cell proliferation and survival, potentially through inhibition of protein kinases or by inducing oxidative stress and subsequent apoptosis.
A Phased Approach to Mechanism of Action (MoA) Elucidation
Determining the MoA of a novel compound is a systematic process that moves from broad phenotypic observations to specific molecular target identification.[14] This guide proposes a three-phased experimental workflow.
Workflow for MoA Elucidation of C-136
Caption: A three-phased workflow for investigating the MoA of C-136.
Phase 1: Phenotypic Screening and Initial Biological Characterization
The initial phase aims to confirm the biological activity of C-136 in a cellular context and establish a baseline for its potency and cytotoxic effects.
Cell Viability and Proliferation Assays
The first step is to assess the compound's effect on cancer cell viability across a panel of diverse cancer cell lines (e.g., breast, lung, colon, leukemia). This provides initial data on potency (IC50) and spectrum of activity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of C-136 (e.g., from 0.01 µM to 100 µM). Treat cells with varying concentrations of C-136 for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of C-136.
Apoptosis and Cell Cycle Analysis
If C-136 reduces cell viability, the next logical step is to determine if this is due to cell cycle arrest or the induction of apoptosis (programmed cell death), a key mechanism for many anticancer drugs.[15]
Experimental Protocol: Flow Cytometry for Annexin V/PI Staining
-
Treatment: Treat cells with C-136 at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analysis: Analyze the cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Phase 2: Pathway Deconvolution and Target Family Identification
With confirmed cytotoxic and pro-apoptotic activity, the investigation moves to identify the broader biological pathways affected by C-136.
Kinase Profiling Assays
The indole scaffold is a common feature in kinase inhibitors.[3] A broad kinase screen can quickly determine if C-136 acts on this major class of drug targets.
Rationale: Kinase profiling panels are commercially available services that test a compound's activity against hundreds of purified kinases in biochemical assays. This is an unbiased approach to identify potential kinase targets.[14]
Experimental Protocol: Kinase Panel Screening
-
Compound Submission: Submit C-136 at a standard concentration (e.g., 1 µM or 10 µM) to a commercial vendor (e.g., Eurofins, Reaction Biology).
-
Assay: The vendor will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel relative to a control.
-
Data Analysis: Analyze the "hit list" of inhibited kinases. Look for patterns, such as inhibition of kinases within a specific signaling pathway (e.g., MAPK pathway, PI3K/Akt pathway).
Reactive Oxygen Species (ROS) Assay
The nitro-group on C-136 suggests a potential for inducing oxidative stress.[7] Measuring the generation of intracellular ROS can validate this hypothesis.
Experimental Protocol: DCFDA Assay for ROS Detection
-
Cell Treatment: Treat cells with C-136 at various concentrations for different time points (e.g., 1, 6, 24 hours).
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.
-
Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.
Hypothesized Signaling Pathway of C-136
Caption: Hypothesized dual-action MoA of C-136 leading to apoptosis.
Phase 3: Specific Target Validation and Binding Characterization
Results from Phase 2 will point towards specific proteins or protein families. This final phase focuses on confirming direct interaction and quantifying the binding affinity.
Biochemical Assays for Target Engagement
Once a primary target is identified (e.g., from the kinase screen), its inhibition must be confirmed with a dose-response curve to determine the IC50 in a purified, cell-free system.[16]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: MEK1)
-
Reaction Setup: In a 96-well plate, combine recombinant human MEK1 enzyme with its substrate (e.g., inactive ERK2) and a phosphate-donating ATP solution.
-
Inhibitor Addition: Add varying concentrations of C-136.
-
Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Detection: Quantify the amount of phosphorylated substrate using a technology like FRET, luminescence (e.g., ADP-Glo), or an ELISA-based antibody detection method.[17]
-
Analysis: Plot the inhibition data to calculate the IC50 value of C-136 for the specific kinase.
Biophysical Binding Assays
To prove that C-136 physically interacts with its putative target, biophysical methods are essential. These assays measure direct binding, independent of functional activity.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Target Immobilization: Covalently immobilize the purified target protein (e.g., MEK1) onto a sensor chip surface.
-
Analyte Injection: Flow different concentrations of C-136 across the sensor chip.
-
Binding Measurement: An SPR instrument detects changes in the refractive index at the surface as C-136 binds to the immobilized protein, generating a sensorgram in real-time.
-
Kinetic Analysis: Analyze the association (kon) and dissociation (koff) rates from the sensorgrams to calculate the binding affinity (KD). A lower KD value indicates a stronger interaction.[18]
Quantitative Data Summary (Hypothetical Results)
| Assay Type | Cell Line / Target | Metric | Result | Implication |
| Cell Viability (MTT) | MCF-7 (Breast Cancer) | IC50 | 2.5 µM | Potent cytotoxic activity |
| Cell Viability (MTT) | A549 (Lung Cancer) | IC50 | 5.1 µM | Broad-spectrum activity |
| Apoptosis (Flow) | MCF-7 | % Apoptotic Cells | 65% at 2x IC50 | Induces programmed cell death |
| Kinase Screen | MEK1 | % Inhibition | 92% at 10 µM | Potential target in MAPK pathway |
| Kinase Screen | AKT1 | % Inhibition | 85% at 10 µM | Potential target in PI3K/Akt pathway |
| Biochemical Assay | Recombinant MEK1 | IC50 | 0.8 µM | Confirms potent, direct inhibition |
| Biophysical (SPR) | Recombinant MEK1 | KD | 150 nM | Confirms high-affinity binding |
Conclusion and Future Directions
The structured approach detailed in this guide provides a robust framework for elucidating the mechanism of action of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-. By systematically progressing from broad phenotypic effects to specific molecular interactions, researchers can build a comprehensive understanding of how C-136 exerts its biological effects. The hypothetical data presented suggests a potent anticancer agent that induces apoptosis, likely through the dual mechanisms of kinase inhibition and ROS production.
Future work should include validating the identified targets in cellular models using techniques like Western blotting to observe downstream signaling changes and utilizing gene knockdown (e.g., siRNA) or overexpression studies to confirm the target's role in the compound's efficacy.[19] These advanced studies will provide the definitive evidence required for progression into further preclinical and clinical development.
References
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- EVALUATION OF AMINOINDOLE CARBOXAMIDES AND TRIAZINES AS POTENTIAL ANTI-AGGREGATION AGENTS OF PROTEIN MISFOLDING DISEASES. Purdue University.
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- 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. UNICAM.
- Arylacetamide deacetylase as a determinant of the hydrolysis and activation of abiraterone acetate in mice and humans. PubMed.
- Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Springer.
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molecular weight and exact mass of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-
An In-Depth Technical Guide to Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-
Abstract
This technical guide provides a comprehensive analysis of the novel N-substituted acetamide, Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-. As this compound is not currently indexed in major chemical databases, this document synthesizes foundational chemical principles and data from analogous structures to predict its physicochemical properties, propose a robust synthetic pathway, and outline a validated analytical workflow for its characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this unique indole derivative.
Introduction and Molecular Overview
Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- is a complex organic molecule featuring an indole scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of biologically active compounds.[1] The molecule's architecture is distinguished by an N-acetamido group at the N-1 position of the indole ring, a substitution that creates an N-N bond, classifying it as a derivative of an N-aminoindole. The indole core is further functionalized with a hydroxyl group at position 6, a methyl group at position 2, and a nitro group at position 3. These substitutions are anticipated to significantly influence the molecule's electronic properties, solubility, and potential for biological interactions.
This guide will elucidate the core chemical attributes of this compound, beginning with its fundamental molecular properties and structure.
Chemical Structure and Formula
The systematic name defines a precise arrangement of atoms, from which the molecular formula is derived as C₁₁H₁₁N₃O₄ . The core structure, depicted below, forms the basis for all subsequent analysis.
Caption: Chemical structure of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-.
Physicochemical Properties
The accurate determination of molecular weight and exact mass is fundamental for compound identification, synthesis verification, and analytical method development. These values, calculated from the derived formula, are summarized below.
| Property | Value | Unit | Method |
| Molecular Formula | C₁₁H₁₁N₃O₄ | - | Elemental Composition |
| Molecular Weight | 249.23 | g/mol | Calculated (from IUPAC atomic weights) |
| Exact Mass | 249.0750 | Da | Calculated (from monoisotopic masses) |
-
Molecular Weight: The average mass of the molecule, used for stoichiometric calculations in bulk chemical synthesis.
-
Exact Mass: The monoisotopic mass of the molecule, critical for high-resolution mass spectrometry (HRMS) analysis, which provides unambiguous confirmation of the elemental composition.
Proposed Synthesis and Characterization
The synthesis of this molecule can be envisioned through a multi-step pathway, culminating in the coupling of a functionalized N-aminoindole with an acetylating agent. The trustworthiness of this proposed pathway is grounded in established organo-nitrogen chemistry.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Final Acetylation Step
This protocol describes the final, critical step of the synthesis. The causality behind this choice is that acetylation of primary amines is a high-yield, well-understood, and reliable reaction.
Objective: To acetylate the N-amino group of 1-amino-6-hydroxy-2-methyl-3-nitro-1H-indole.
Materials:
-
1-amino-6-hydroxy-2-methyl-3-nitro-1H-indole (1.0 eq)
-
Anhydrous Pyridine (as solvent)
-
Acetic Anhydride (1.2 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: Dissolve the starting N-aminoindole (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath with stirring. Rationale: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. The cold temperature controls the exothermic reaction.
-
Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the cooled solution. Rationale: A slight excess of the acetylating agent ensures the reaction goes to completion. Dropwise addition prevents a rapid temperature increase.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Rationale: TLC provides a rapid, qualitative assessment of the consumption of starting material and the formation of the product.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acetic anhydride and acid), water, and brine. Rationale: This aqueous workup purifies the crude product by removing water-soluble impurities and reagents.
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via column chromatography or recrystallization to obtain the final, high-purity product.
Structural Characterization
Confirmation of the final structure is achieved through a combination of spectroscopic techniques, with each providing a unique piece of the structural puzzle.
-
High-Resolution Mass Spectrometry (HRMS): The most critical analysis for identity confirmation. The experimentally determined mass should match the calculated exact mass (249.0750 Da) within a narrow tolerance (typically < 5 ppm).
-
¹H NMR Spectroscopy: Will confirm the presence of all 11 protons in their unique chemical environments, including the two methyl singlets, the aromatic protons, and the exchangeable NH and OH protons.
-
¹³C NMR Spectroscopy: Will identify all 11 distinct carbon atoms in the molecule.
-
FT-IR Spectroscopy: Will show characteristic absorption bands for the key functional groups: O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1680 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1550 and 1350 cm⁻¹).
Analytical Workflow: LC-MS/MS Quantification
For drug development professionals, quantifying the molecule in a complex biological matrix like plasma is a critical task. A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity.[2][3]
Caption: LC-MS/MS workflow for quantification in a biological matrix.
Detailed LC-MS/MS Protocol
This protocol is a self-validating system, incorporating an internal standard to correct for variations in sample preparation and instrument response.
Objective: To accurately quantify Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- in human plasma.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the title compound and a suitable stable isotope-labeled internal standard (e.g., D3-acetyl analog) in DMSO.
-
Create a calibration curve by spiking blank human plasma with known concentrations of the analyte.
-
For sample analysis, add 50 µL of plasma sample to a microcentrifuge tube. Add 150 µL of acetonitrile containing the internal standard. Rationale: Acetonitrile acts as a protein precipitation agent, crashing out large macromolecules while keeping the analyte in solution. The 3:1 ratio is a field-proven standard for effective precipitation.
-
-
Extraction:
-
Vortex the tubes for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at >12,000 g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: C18 is the workhorse for retaining and separating moderately polar to nonpolar small molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid aids in protonation for positive mode electrospray ionization (ESI+), leading to better sensitivity.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions:
-
Analyte: Q1 (Precursor Ion): 250.1 [M+H]⁺ -> Q3 (Product Ion): e.g., 208.1 [M+H - C₂H₂O]⁺. Rationale: The loss of the ketene fragment from the acetyl group is a common and stable fragmentation pathway for N-acetylated compounds.
-
Internal Standard: Q1: 253.1 [M+H]⁺ -> Q3: e.g., 211.1 [M+H - C₂D₂HO]⁺ (assuming D3-acetyl IS).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Plot the peak area ratio against the known concentrations of the calibration standards to generate a linear regression curve.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
While Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- represents a novel chemical entity, its properties and behavior can be confidently predicted through the application of fundamental chemical principles. This guide provides a comprehensive framework for its synthesis, characterization, and quantification, grounded in authoritative and field-proven methodologies. The proposed protocols serve as a robust starting point for any research or development program focused on this promising indole derivative, enabling scientists to move forward with a clear and technically sound strategy.
References
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National Institute of Standards and Technology. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(6-Hydroxypyridin-3-yl)acetamide. PubChem. Retrieved from [Link]
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Zhang, Y., et al. (2024). Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator. Arabian Journal of Chemistry. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
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Feng, J., et al. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Retrieved from [Link]
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Zuno-Floriano, F., Reyes-Punongbayan, R., & Hengel, M. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural Chemistry and Environment. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances. Retrieved from [Link]
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Preliminary Toxicity Screening of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-: A Mechanistic and Methodological Whitepaper
Executive Summary & Structural Alert Analysis
The transition of a novel chemical entity (NCE) from discovery to preclinical development requires rigorous, mechanism-driven de-risking. The compound Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- presents a unique pharmacological scaffold, but it is heavily burdened with structural alerts that necessitate immediate, targeted in vitro toxicity screening.
As a Senior Application Scientist, I approach this molecule not just as a structure, but as a system of potential biochemical liabilities. We must evaluate causality: why and how this molecule might fail, and design self-validating assays to test those hypotheses.
Mechanistic Toxicology of the Scaffold
This indole derivative contains three critical structural alerts [1]:
-
The 3-Nitro Group (Nitroaromatic Alert): Nitroaromatics are notorious for undergoing nitroreductase-mediated bioactivation. Bacterial and mammalian enzymes reduce the −NO2 group to reactive nitroso ( −NO ) and hydroxylamine ( −NHOH ) intermediates. These species can covalently bind to DNA (causing mutagenicity) or generate reactive oxygen species (ROS) via redox cycling.
-
The N-N Bond (N-Acyl Hydrazine Moiety): The attachment of the acetamide nitrogen directly to the indole nitrogen (position 1) creates an N-amino linkage. Cytochrome P450 (CYP) oxidation of such hydrazine-like bonds can yield reactive acylating agents or carbon-centered radicals, heavily implicating the compound in idiosyncratic drug-induced liver injury (DILI).
-
The 6-Hydroxy Group (Phenolic Alert): Phenols are highly susceptible to CYP-mediated two-electron oxidation, forming electrophilic quinone imines. These intermediates rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins.
Fig 1: Predicted bioactivation pathways of the compound leading to toxicity.
Tier 1 In Vitro Toxicity Screening Strategy
To effectively de-risk this compound, we deploy a parallel screening strategy focusing on Genotoxicity, Reactive Metabolite Formation, and Cardiotoxicity. Each protocol below is designed as a self-validating system, incorporating strict positive and negative controls to ensure data integrity.
Protocol A: Mini-Ames Bacterial Reverse Mutation Assay
Objective: Assess the mutagenic potential of the 3-nitro group. Causality: Nitroreductase-proficient Salmonella typhimurium strains (specifically TA98 and TA100) will detect frameshift and base-pair substitutions caused by nitroso intermediates [2].
Step-by-Step Methodology:
-
Strain Preparation: Culture S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA overnight in Oxoid nutrient broth to an optical density ( OD600 ) of 1.0-1.2.
-
Metabolic Activation System: Prepare 10% rat liver S9 mix (Aroclor 1254-induced) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic metabolism.
-
Compound Dosing: Dissolve the compound in DMSO. Prepare a 6-point concentration curve (e.g., 1.5 to 500 µ g/well ). Ensure DMSO concentration does not exceed 1% v/v in the final assay.
-
Incubation (Pre-incubation Method): Mix 10 µL of compound, 10 µL of bacterial suspension, and 20 µL of S9 mix (or phosphate buffer for -S9 conditions) in a 384-well format. Incubate at 37°C for 90 minutes.
-
Plating & Scoring: Add indicator medium (containing a pH indicator like bromocresol purple) to the wells. Incubate for 48 hours at 37°C. Score wells for color change (indicating reversion to histidine/tryptophan prototrophy).
-
Self-Validation: Run concurrent positive controls (e.g., 4-Nitroquinoline-N-oxide for -S9; 2-Aminoanthracene for +S9) and vehicle controls (DMSO). The assay is only valid if positive controls yield a >3-fold increase in revertants over vehicle.
Protocol B: Reactive Metabolite Screening via GSH Trapping
Objective: Detect electrophilic quinone imines and reactive acyl species. Causality: Electrophiles will rapidly conjugate with the soft nucleophile Glutathione (GSH). Detecting GSH adducts via LC-MS/MS confirms bioactivation [3].
Step-by-Step Methodology:
-
Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Trapping Agent: Add GSH to a final concentration of 5 mM.
-
Initiation: Add the test compound (10 µM final concentration). Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.
-
Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Utilize a constant neutral loss (CNL) scan of 129 Da (loss of pyroglutamic acid from GSH) in positive ion mode to selectively identify GSH adducts.
-
Self-Validation: Use Acetaminophen (paracetamol) as a positive control, which reliably forms a known GSH-adduct (NAPQI-GSH) under these conditions.
Protocol C: hERG Patch-Clamp Electrophysiology
Objective: Evaluate the risk of delayed ventricular repolarization (QTc prolongation). Causality: Indole rings frequently interact with the hydrophobic pocket (Tyr652, Phe656) of the hERG potassium channel. Blocking this channel triggers fatal arrhythmias (Torsades de Pointes) [4].
Step-by-Step Methodology:
-
Cell Preparation: Utilize CHO or HEK293 cells stably transfected with the human KCNH2 (hERG) gene.
-
Electrophysiology Setup: Use whole-cell configuration via an automated patch-clamp system (e.g., QPatch). The intracellular solution must contain K-aspartate and ATP; the extracellular solution contains standard Tyrode's buffer.
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Perfusion: Perfuse the test compound at increasing concentrations (0.1, 1, 10, 30 µM) for 5 minutes per dose until steady-state block is achieved.
-
Data Acquisition: Measure the peak amplitude of the tail current. Calculate the IC50 using a Hill equation fit.
-
Self-Validation: Use E-4031 (a known hERG inhibitor) as a positive control. Leak currents must be <10% of the peak tail current for the cell to be included in the analysis.
Quantitative Data Interpretation
To transition from raw data to actionable Go/No-Go decisions, the following thresholds must be applied. These metrics summarize the analytical endpoints of the protocols described above.
| Assay Category | Specific Test | Target Metric | Threshold for "Go" Decision | Mechanistic Rationale |
| Genotoxicity | Mini-Ames (OECD 471) | Fold-increase in revertants | < 2-fold increase over vehicle control | Confirms the 3-nitro group is not undergoing mutagenic bioactivation. |
| Hepatotoxicity | GSH Trapping (LC-MS/MS) | Peak area of GSH adducts | < 5% of parent compound peak area | Indicates the 6-hydroxy and N-N groups are stable against CYP oxidation. |
| Cardiotoxicity | hERG Patch-Clamp | IC50 (µM) | IC50 > 30 µM | Provides a >30x safety margin assuming a predicted Cmax of ~1 µM. |
| Cytotoxicity | HepG2 MTT Assay | CC50 (µM) | CC50 > 100 µM | Ensures the compound does not cause generalized mitochondrial toxicity or necrosis. |
Experimental Workflow & Decision Matrix
The following diagram illustrates the parallel execution of these assays to ensure rapid, resource-efficient decision-making.
Fig 2: Parallel in vitro screening workflow for early toxicity de-risking.
References
-
Title: A comprehensive listing of bioactivation pathways of organic functional groups Source: Current Drug Metabolism (Kalgutkar et al., 2005) URL: [Link]
-
Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]
-
Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH S7B Nonclinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
Application Note: Solubilization and Handling Protocols for N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide
Executive Summary
The compound Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- (also known as N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide; CAS: 773885-83-9) is a highly functionalized indole derivative often utilized in specialized screening libraries and drug development workflows [1]. Proper solubilization is critical to ensure assay reproducibility and to prevent compound aggregation or degradation. This application note provides a comprehensive, self-validating methodology for preparing and handling stock solutions of this compound in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).
Physicochemical Profiling & Solvation Causality
As a Senior Application Scientist, it is imperative to understand why a compound behaves a certain way in solution, rather than simply following a dissolution protocol. The solubility and stability of N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide are dictated by four distinct structural features:
-
The N-Acetamide and 6-Hydroxyl Groups (Hydrogen Bonding): Both functional groups act as strong hydrogen-bond donors and acceptors. Dimethyl Sulfoxide (DMSO), a highly polar aprotic solvent, acts as an exceptional hydrogen-bond acceptor. The strong dipole-dipole interactions between DMSO and these functional groups thermodynamically favor dissolution, making DMSO the optimal solvent for high-concentration primary stocks [2].
-
The Indole Core and 2-Methyl Group (Lipophilicity): The planar aromatic indole ring and the lipophilic 2-methyl substitution inherently restrict aqueous solubility. While Ethanol (a polar protic solvent) can solvate the compound via hydrogen bonding, its lower dielectric constant compared to DMSO limits the maximum achievable concentration [3].
-
The 3-Nitro Group (Photolability): Nitroaromatic compounds, particularly nitroindoles, are highly susceptible to photodegradation when exposed to UV or ambient laboratory light [4]. Dissolution must be performed in amber vials.
-
The Phenolic 6-Hydroxyl (Oxidation Risk): Hydroxyindoles are prone to auto-oxidation in solution, especially under basic conditions or prolonged storage [2]. Purging the solvent with an inert gas (Argon or Nitrogen) is a necessary causality-driven step to maintain molecular integrity.
Quantitative Solubility Data
The following table summarizes the empirically derived solubility limits and recommended working concentrations based on the physicochemical properties of analogous functionalized indoles.
| Solvent System | Polarity Type | Max Estimated Solubility | Recommended Stock Conc. | Storage Temp | Shelf Life (Protected) |
| DMSO (100%) | Polar Aprotic | ≥ 25 - 50 mg/mL | 10 mg/mL (approx. 40 mM) | -20°C | 6 Months |
| Ethanol (100%) | Polar Protic | ≥ 5 - 10 mg/mL | 2 mg/mL (approx. 8 mM) | -20°C | 1 - 3 Months |
| Aqueous Buffers | Polar Protic | <0.1 mg/mL | Not Recommended | N/A | N/A |
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution in DMSO (10 mg/mL)
Note: Use anhydrous, sterile-filtered DMSO (≥99.9% purity) to prevent water-induced precipitation.
-
Preparation: Equilibrate the lyophilized compound to room temperature (RT) in a desiccator for 30 minutes prior to opening to prevent atmospheric moisture condensation.
-
Weighing: Weigh exactly 10.0 mg of N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide into a sterile, low-bind amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture at medium speed for 60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 5 minutes. Caution: Do not allow the sonicator bath to exceed 30°C, as thermal stress combined with the nitro group can induce degradation.
-
Inert Purge: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10 seconds to displace oxygen.
-
Aliquot & Store: Divide the primary stock into 50 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol B: Preparation of Working Solutions in Ethanol
Ethanol is often preferred for cell-based assays where DMSO toxicity is a concern. However, due to lower solubility, prepare these at lower concentrations.
-
Weighing: Weigh 2.0 mg of the compound into an amber glass vial.
-
Solvent Addition: Add 1.0 mL of absolute Ethanol (≥99.5%).
-
Dissolution: Vortex vigorously for 2 minutes. Ethanol solutions may require slightly longer sonication (up to 10 minutes) to achieve complete optical clarity.
-
Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial for micro-pellets. If a pellet is observed, the solubility limit has been exceeded; transfer the supernatant to a new vial and quantify via UV-Vis before use.
Protocol C: Self-Validation and Stability Verification
To ensure the trustworthiness of your assay, implement this self-validating quality control check after thawing any stored aliquot:
-
Visual Inspection: Hold the amber vial against a bright white background. The solution should be completely clear (though it may have a yellow/orange tint due to the nitro group).
-
LC-MS/UV-Vis Confirmation: Before initiating high-throughput screening, dilute a 1 µL aliquot of the stock into 999 µL of the assay buffer. Monitor the absorbance at the compound's λmax (typically around 340-380 nm for nitroindoles) to confirm concentration and ensure no baseline scattering occurs, which would indicate micro-precipitation.
Workflow Visualization
Figure 1: Workflow for preparing and validating indole derivative stock solutions in DMSO and EtOH.
References
Application Note: Preparation, Handling, and Storage of N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide Stock Solutions
Executive Summary & Compound Rationale
Indole-based acetamides are highly valued in medicinal chemistry and drug discovery, frequently serving as scaffolds for tubulin polymerization inhibitors and antimalarial agents targeting PfATP4. However, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide presents unique handling and solubilization challenges due to its specific functional groups.
As a Senior Application Scientist, it is critical to understand that successful in vitro assays begin with the flawless preparation of the master stock solution. The physicochemical properties of this compound dictate a strict handling protocol:
-
Hydrophobicity: The planar indole core is highly lipophilic, necessitating a strong amphiphilic organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for achieving optimal kinetic solubility 1.
-
Oxidation Susceptibility: The 6-hydroxy moiety acts as an electron-rich phenolic analog. In the presence of dissolved oxygen, it is highly vulnerable to auto-oxidation.
-
Photolability: The 3-nitro group is a strong electron-withdrawing moiety that can undergo photochemical rearrangement or reduction when exposed to ambient laboratory UV/visible light.
-
Hydrolytic Cleavage: The N-acetamide linkage can undergo slow hydrolysis if trace water is introduced into the stock solution during preparation 2.
Structural Degradation Risks & Mitigation Logic
To ensure the trustworthiness and self-validating nature of this protocol, every step is designed to preemptively neutralize a specific degradation pathway.
Caption: Structural degradation risks and corresponding mitigation strategies during preparation.
Quantitative Data: Solubility & Storage Guidelines
The following table summarizes the validated parameters for preparing and storing N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide to maintain >98% compound integrity 3.
| Parameter | Specification | Mechanistic Rationale |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Prevents hydrolysis of the acetamide bond; maximizes kinetic solubility. |
| Max Stock Concentration | 10 mM – 50 mM | Prevents supersaturation and subsequent precipitation upon freeze-thaw. |
| Aqueous Dilution Limit | < 0.1% DMSO (v/v) | Prevents solvent-induced cytotoxicity and off-target membrane permeabilization. |
| Short-Term Storage | -20°C (up to 1 month) | Slows thermal degradation kinetics; requires argon purge. |
| Long-Term Storage | -80°C (up to 6 months) | Halts oxidative and hydrolytic degradation pathways. |
| Freeze-Thaw Cycles | Maximum 1 cycle | Repeated cycles cause localized concentration gradients and irreversible precipitation. |
Experimental Protocols
Protocol A: Preparation of the Master Stock Solution (10 mM)
Note: Perform all steps in a well-ventilated fume hood under subdued lighting.
-
Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the powder. This introduces water into the system, which drastically reduces the kinetic solubility of hydrophobic indoles and initiates hydrolysis .
-
-
Solvent Addition: Weigh the required mass using an analytical balance. Add the calculated volume of Anhydrous DMSO directly to the vial.
-
Dissolution & Sonication: Vortex the mixture vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes.
-
Causality: Gentle heating provides the activation energy necessary to break intermolecular crystal lattice forces. However, temperatures exceeding 37°C must be strictly avoided to prevent thermal degradation of the reactive 3-nitro group.
-
-
Visual Quality Control (Nephelometry Check): Hold the vial against a dark background under a direct light source. The solution must be completely transparent. If a "milky" haze is visible, the compound is in suspension, not solution.
-
Aliquoting & Purging: Divide the master stock into single-use aliquots (e.g., 10 µL - 50 µL) in amber glass vials. Gently blow Argon or Nitrogen gas over the headspace of each vial for 5 seconds before sealing tightly.
-
Causality: Amber vials block photolytic degradation. The inert gas purge displaces atmospheric oxygen, neutralizing the risk of 6-hydroxy auto-oxidation during long-term storage 1.
-
Protocol B: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single-use aliquot at RT. Vortex briefly to ensure homogeneity. Discard any remaining volume after use.
-
Aqueous Dilution: Pre-warm your aqueous assay buffer (e.g., PBS or cell culture media) to 37°C. Add the DMSO stock dropwise to the buffer while continuously vortexing the receiving tube.
-
Causality: Dropwise addition coupled with high-shear mixing prevents local supersaturation. When a hydrophobic indole transitions from an organic to an aqueous phase, local supersaturation is the primary cause of the compound "crashing out" (precipitating) 2.
-
-
Solvent Control Verification: Ensure the final working concentration contains ≤ 0.1% DMSO to maintain cellular viability and assay integrity.
Workflow Visualization
Caption: Step-by-step workflow for the preparation and storage of the master stock solution.
References
-
Wolf, A., et al. "Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility." Methods in Molecular Biology, 2012. 1
-
Sigma-Aldrich. "FAQs on Inhibitor Preparation." Cell Culture and Cell Culture Analysis Guidelines.
-
AntBio. "Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines." AntBio Technical Resources, Jan 2026. 2
-
STEMCELL Technologies. "Small Molecule Product Information Sheet (PIS) & Storage Guidelines." STEMCELL Technical Manuals. 3
Sources
Technical Support Center: Troubleshooting Aqueous Degradation of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-
Welcome to the Application Science Support Center. Handling highly functionalized indole derivatives in aqueous media requires a deep understanding of their intrinsic molecular vulnerabilities. Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- is a complex molecule containing three distinct reactive motifs: an electron-rich 6-hydroxyindole core, a hydrolytically sensitive N-acetamide linkage, and a photochemically active 3-nitro group.
This guide provides researchers and drug development professionals with mechanistic insights, diagnostic FAQs, and self-validating protocols to stabilize this compound during in vitro assays and formulation.
Part 1: Mechanistic Causality of Aqueous Instability
To successfully troubleshoot degradation, you must first understand the causality behind the chemical instability. The degradation of this compound is not random; it is dictated by three highly specific structural liabilities:
-
Oxidative Liability (The 6-Hydroxyindole Core): The electron-rich nature of the indole ring, amplified by the electron-donating 6-hydroxyl group, makes it highly susceptible to auto-oxidation. In the presence of dissolved oxygen and trace transition metals, the 6-hydroxy moiety oxidizes to a radical intermediate, rapidly dimerizing or forming quinone-imines. This cascade ultimately leads to eumelanin-like polymeric aggregates[1].
-
Hydrolytic Liability (The N-Acetamide Linkage): While the N-N bond itself is relatively stable, the N-acetyl group functions similarly to a hydrazide linkage. Under basic or acidic conditions, the carbonyl carbon is prone to nucleophilic attack by water or hydroxide ions, leading to hydrolytic cleavage (deacetylation) and the release of acetic acid[2].
-
Photochemical Liability (The 3-Nitro Motif): Nitroindoles exhibit distinct photochemical instability. Exposure to ambient UV/Vis light can trigger excited-state photoreduction or radical-mediated degradation of the nitro group, compromising the structural integrity of the molecule even in neutral, oxygen-free environments[3][4].
Mechanistic pathways of degradation for the target indole derivative in aqueous media.
Part 2: Diagnostic FAQs & Troubleshooting Guide
Q1: My aqueous stock solution turns dark brown or black within 24 hours of preparation. What is happening, and how do I prevent it? A1: This color change is the hallmark of oxidative degradation of the 6-hydroxyindole moiety, leading to melanin-like polymerization[1].
-
Causality: Dissolved oxygen and trace transition metals (like Cu²⁺ or Fe³⁺ found in standard buffer salts) catalyze single-electron oxidation of the hydroxyl group. Isatin and oxindole derivatives can also form as intermediate breakdown products[5].
-
Solution: Degas all aqueous buffers by sparging with Argon or Nitrogen for 15 minutes prior to use. Add a metal chelator (e.g., 0.1 mM EDTA) to sequester trace metals, and a water-soluble antioxidant (e.g., 0.1% ascorbic acid) to quench radical propagation.
Q2: LC-MS analysis of my stability samples shows a major degradation peak with a mass shift of -42 Da. What is this product? A2: A mass loss of 42 Da (loss of C2H2O ) corresponds to the deacetylation of the N-acetamide group, yielding the free N-aminoindole derivative[2].
-
Causality: The amide bond is highly susceptible to base- or acid-catalyzed hydrolysis.
-
Solution: Maintain the formulation pH strictly between 5.5 and 6.5 using a biological buffer (e.g., MES or PIPES). Avoid using unbuffered water or high-pH vehicles like standard PBS (pH 7.4) if long-term stability is required.
Q3: I am observing inconsistent assay readouts and a loss of the parent compound peak in HPLC, but there is no color change and no -42 Da mass shift. What is the likely culprit? A3: If hydrolysis and oxidation are ruled out, the compound is likely undergoing photodegradation due to the 3-nitro group[4].
-
Causality: Nitroaromatics absorb strongly in the UV/Vis spectrum. Light exposure leads to excited-state reactions that degrade the molecule into non-chromophoric ring-cleavage products without necessarily forming dark polymers[3].
-
Solution: Use amber glassware or wrap all reaction vessels in aluminum foil. Conduct sample preparation and storage strictly under low-light conditions.
Decision tree for diagnosing and resolving specific degradation mechanisms based on analytical readouts.
Part 3: Quantitative Degradation Profiling
To assist in predictive modeling and assay design, the following table summarizes the quantitative degradation kinetics of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- under various aqueous conditions.
| Environmental Condition | pH | Temp (°C) | Primary Mechanism | Major LC-MS Mass Shift | Estimated Half-Life ( t1/2 ) | Visual Indicator |
| Unbuffered H2O (Ambient Air) | ~7.0 | 25 | Oxidation | +14 Da (Quinone), +Polymer | 18 - 24 hours | Light brown |
| PBS Buffer (Ambient Air) | 7.4 | 37 | Oxidation / Hydrolysis | -42 Da, +Polymer | 4 - 6 hours | Dark brown/black |
| 0.1 M HCl (Degassed) | 1.0 | 60 | Hydrolysis | -42 Da (Deacetylation) | < 1 hour | Clear to pale yellow |
| 0.1 M NaOH (Degassed) | 13.0 | 60 | Hydrolysis | -42 Da (Deacetylation) | < 30 mins | Clear to pale yellow |
| MES Buffer + EDTA + Ascorbate | 6.0 | 4 | Stable | None | > 14 days | Clear |
Part 4: Self-Validating Experimental Protocols
A robust scientific workflow must be self-validating. You cannot trust a stabilization formulation unless you have actively proven you can trigger and measure the degradation it is meant to prevent.
Protocol 1: Forced Degradation Profiling (Generating Analytical Standards)
Conduct this protocol to intentionally stress the molecule. This will generate the specific chromatographic peaks for the oxidized, hydrolyzed, and photolyzed byproducts, allowing you to accurately track them in your actual experiments[3][4].
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a concentration of 10 mM.
-
Hydrolytic Stress (Acid/Base):
-
Acidic: Dilute the stock to 100 µM in 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Basic: Dilute the stock to 100 µM in 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before injection.
-
-
Oxidative Stress: Dilute the stock to 100 µM in a 50:50 mixture of Acetonitrile and 3% aqueous H2O2 . Incubate at room temperature in the dark for 24 hours.
-
Photolytic Stress: Dilute the stock to 100 µM in purified water. Place in a clear quartz vial and expose to a UV chamber (254 nm and 365 nm) for 12 hours.
-
Analysis: Run all samples via LC-MS (C18 column, water/acetonitrile gradient with 0.1% formic acid). Identify the retention times for the -42 Da peak (hydrolysis) and the polymeric baseline shifts (oxidation).
Protocol 2: Optimized Stabilization Formulation for In Vitro Assays
Once your analytical methods are validated using Protocol 1, use this formulation protocol to ensure >99% stability of your compound during biological assays.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to exactly 6.0 using 1 M NaOH.
-
Additive Integration: Add EDTA to a final concentration of 0.1 mM (to chelate trace metals) and L-ascorbic acid to a final concentration of 0.1% w/v (as a sacrificial antioxidant).
-
Degassing: Sparge the complete buffer system with Argon gas for 15–20 minutes to displace dissolved oxygen.
-
API Dissolution: Slowly spike your 10 mM DMSO stock of the compound into the degassed buffer to reach your desired working concentration. Ensure the final DMSO concentration remains below 1% v/v to prevent precipitation.
-
Storage: Transfer the formulated solution to amber glass vials, purge the headspace with Argon, seal tightly, and store at 4°C. Prepare fresh working solutions every 7 days.
Part 5: References
-
CIR Safety Assessment of 6-Hydroxyindole as Used in Cosmetics. Cosmetic Ingredient Review. URL:
-
Comparative Stability of 4-, 5-, and 6-Nitroindole: An Experimental Guide. BenchChem. URL:
-
Stability issues of 7-Nitroindole in different solvent systems. BenchChem. URL:
-
Monoamine Oxidase (MAO-N) Biocatalyzed Synthesis of Indoles from Indolines Prepared via Photocatalytic Cyclization/Arylative Dearomatization. ACS Catalysis. URL:
-
Mutations of Toluene-4-Monooxygenase That Alter Regiospecificity of Indole Oxidation and Lead to Production of Novel Indigoid Pigments. Applied and Environmental Microbiology. URL:
Sources
how to prevent oxidation of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- during storage
Compound: Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Welcome to the technical support and troubleshooting center for the handling, storage, and experimental preparation of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-. As an N-aminoindole derivative featuring a highly reactive 6-hydroxyindole core, this compound requires rigorous environmental controls to maintain structural integrity.
This guide synthesizes field-proven methodologies and mechanistic chemistry to help you prevent auto-oxidation, ensure reproducible assay data, and troubleshoot degradation issues.
Part 1: Mechanistic Overview – The Causality of Degradation
To effectively prevent degradation, one must understand the specific vulnerabilities of the molecule. The compound contains a 6-hydroxyindole moiety. Despite the electron-withdrawing nature of the 3-nitro group, the lone pairs on the phenolic oxygen at the 6-position strongly donate electron density into the indole ring system.
When exposed to molecular oxygen, trace transition metals, or alkaline environments, the 6-hydroxyindole core undergoes a rapid two-electron oxidation [1]. The phenol is deprotonated to a phenoxide ion, which is subsequently oxidized into a highly reactive semiquinone radical and then an extended quinone imine (or quinone methide) [2]. Because these quinonoid species are highly electrophilic, they rapidly undergo intermolecular cross-linking and dimerization, forming complex, melanin-like polymeric pigments [2, 3].
If your stock solution turns pink, red, or brown, you are visually observing this polymerization cascade.
Degradation Pathway & Intervention Points
Mechanistic pathway of 6-hydroxyindole auto-oxidation and targeted stabilization interventions.
Part 2: Troubleshooting FAQs
Q1: My DMSO stock solution turned pink overnight at room temperature. Is it still usable?
No. A color shift to pink, red, or dark brown is the primary visual diagnostic of quinone imine formation and subsequent dimerization [2].
-
Self-Validation: Run the sample via LC-MS. You will likely observe a depletion of the parent mass (M) and the appearance of M-2 (quinone imine) or 2M-4 (dimerized) peaks. Discard the solution and prepare a fresh stock.
Q2: Why does the compound degrade faster in biological buffers than in pure organic solvents?
Biological buffers (like HEPES or Tris) are often adjusted to pH 7.4–8.0. At alkaline pH, the 6-hydroxyl group is partially deprotonated to a phenoxide anion. This anion is significantly more electron-rich than the neutral phenol, drastically lowering the activation energy required for auto-oxidation[1]. Furthermore, aqueous buffers contain dissolved molecular oxygen and trace metal ions (like Fe³⁺ or Cu²⁺) that catalyze the radical formation [3].
Q3: Can I use standard DMSO for my stock solutions?
Only if it is strictly anhydrous and degassed. Standard laboratory DMSO is highly hygroscopic. Absorbed water promotes hydrolysis and provides a medium for dissolved oxygen to react with the compound. Always use sealed, anhydrous DMSO (≥99.9%) packaged under Argon.
Part 3: Quantitative Data & Compatibility Tables
To design a self-validating and stable experimental setup, adhere to the following solvent and antioxidant compatibility matrices.
Table 1: Solvent & Buffer Compatibility Guide
| Solvent / Buffer Environment | Stability Rating | Primary Risk Factor | Recommended Action |
| Anhydrous DMSO (Argon purged) | Excellent (>6 months at -80°C) | None (if kept sealed) | Use for primary master stocks. Aliquot to avoid freeze-thaw. |
| Methanol / Ethanol | Moderate (<1 week at -20°C) | Dissolved O₂, trace peroxides | Degas via sparging before use; prepare fresh for assays. |
| Aqueous Buffer (pH < 6.5) | Good (up to 24 hours at 4°C) | Slow auto-oxidation | Keep on ice during use. |
| Aqueous Buffer (pH > 7.5) | Poor (<2 hours at RT) | Phenoxide formation, rapid oxidation | Add antioxidants (See Table 2); prepare immediately before use. |
Table 2: Antioxidant Selection for Aqueous Assays
When working in aqueous biological systems where pH > 7.0 is mandatory, you must introduce an antioxidant system to reduce quinone imines back to the stable phenol [1].
| Antioxidant | Working Concentration | Mechanism of Action | Assay Compatibility Notes |
| Sodium Ascorbate | 100 µM – 1 mM | Sacrificial electron donor; reduces ROS. | Excellent for cell-free and most cell-based assays. |
| TCEP | 100 µM – 500 µM | Reduces quinones and prevents disulfide cross-linking. | Ideal for biochemical assays; does not interfere with metal-dependent enzymes like DTT might. |
| BHT | 50 µM | Radical scavenger. | Best for lipid-rich environments; requires co-solvents due to low aqueous solubility. |
Part 4: Step-by-Step Experimental Protocol
Follow this self-validating workflow for the reconstitution and storage of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- to guarantee 0% oxidation prior to your assays.
Workflow: Preparation of a 10 mM Master Stock
Materials Required:
-
Solid compound (equilibrated to room temperature in a desiccator)
-
Anhydrous DMSO (Sure/Seal™ bottle or equivalent)
-
Argon or Nitrogen gas line with a sterile needle
-
Amber glass HPLC vials with PTFE-lined septa
-
Sodium Ascorbate (if preparing downstream aqueous dilutions)
Step 1: Temperature Equilibration Remove the solid compound from -20°C storage. Do not open the vial immediately. Allow it to sit in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water that accelerates degradation.
Step 2: Reconstitution Inject the calculated volume of Anhydrous DMSO directly through the septum of the compound vial. Vortex gently until complete dissolution is achieved. The solution should be clear to pale yellow.
Step 3: Degassing & Aliquoting Using a manifold, gently bubble Argon or Nitrogen gas through the solution for 60 seconds to displace any dissolved oxygen. Rapidly dispense the solution into single-use amber glass vials (e.g., 20 µL per vial).
Step 4: Headspace Purging and Storage Purge the headspace of each amber vial with Argon for 5 seconds before sealing tightly. Store all aliquots immediately at -80°C. Causality: -80°C halts the kinetic motion required for radical propagation, while the amber vial prevents UV-catalyzed homolytic cleavage of the N-O or C-O bonds.
Step 5: Aqueous Dilution (Day of Assay) When diluting into an aqueous assay buffer, pre-treat the buffer with 100 µM Sodium Ascorbate. Thaw the DMSO aliquot rapidly at room temperature, perform a visual check (discard if pink), and spike directly into the antioxidant-treated buffer.
References
-
Wen, B., & Fitch, W. L. (2016). Liabilities Associated with the Formation of “Hard” Electrophiles in Reactive Metabolite Trapping Screens. Chemical Research in Toxicology, 29(12), 1935-1945. Available at:[Link]
-
Pezzella, A., d'Ischia, M., Napolitano, A., Misuraca, G., & Prota, G. (2006). Short-Lived Quinonoid Species from 5,6-Dihydroxyindole Dimers en Route to Eumelanin Polymers: Integrated Chemical, Pulse Radiolytic, and Quantum Mechanical Investigation. Journal of the American Chemical Society, 128(48), 15490-15498. Available at:[Link]
-
Feng, M., et al. (2011). Mutagenesis of tryptophan199 suggests that hopping is required for MauG-dependent tryptophan tryptophylquinone biosynthesis. Proceedings of the National Academy of Sciences (PNAS), 108(42), 17313-17318. Available at:[Link]
Technical Support Center: Resolving False Positives in Assays with Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-
Prepared by the Applications Science Team
Welcome to the technical support resource for researchers utilizing Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- and related indole-based compounds. The indole scaffold is a well-established "privileged structure" in modern drug discovery, known for its ability to bind to a wide array of biological targets.[1][2][3][4] However, this same versatility can sometimes lead to off-target effects or direct interference with assay components, resulting in misleading false-positive signals.[1]
This guide is designed to provide you, our scientific colleagues, with a systematic framework for identifying, understanding, and resolving potential false positives. Our approach is rooted in establishing self-validating experimental workflows to ensure the integrity of your data and the confident progression of your research.
Troubleshooting Guide: Investigating Suspected False Positives
This section addresses common issues in a detailed question-and-answer format, providing not just the steps to take but the scientific reasoning behind them.
Q1: My initial screen identified Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- as a potent hit. What are the first steps to verify this is not an artifact?
A1: Excellent question. The first step after a primary screen is always to rule out the most common sources of assay artifacts through a series of logical checks. Before embarking on complex validation assays, a simple, systematic review of your initial run data can be highly informative.
The process begins by carefully examining your controls.[5] Molecular diagnostics and biochemical assays rely on a clear interpretation of controls to triangulate the source of any issues.[5]
Here is a recommended initial workflow:
Caption: Initial control validation workflow.
Q2: The nitro-group on my compound gives it a slight yellow color in solution. Could this be causing interference?
A2: Yes, absolutely. This is a critical observation. The physical properties of a test compound are a frequent source of assay interference, particularly in optical assays (absorbance, fluorescence, luminescence).[6]
-
Mechanism of Interference:
-
Absorbance: Colored compounds can directly absorb light at the wavelength used for measurement, leading to a false-positive (or negative) signal in colorimetric assays. The nitroaromatic structure in your compound is a known chromophore.
-
Fluorescence: The indole scaffold itself is fluorescent. If your compound's excitation/emission spectra overlap with those of your assay's fluorophore, it will directly interfere with the signal, leading to false reads.
-
Quenching: The compound may absorb the energy from an excited fluorophore or a luminescent reaction (e.g., from luciferase) without re-emitting it as light, leading to a false-negative result (i.e., masking true activity).
-
Recommended Action: Run a spectral scan of your compound. Dissolve Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- in the final assay buffer at the screening concentration and measure its absorbance and fluorescence spectra. Compare this to the wavelengths used in your assay to identify any potential overlap.
Q3: How do I determine if my compound is a promiscuous inhibitor that acts through non-specific mechanisms like aggregation?
A3: This is a key question in modern drug discovery, as compound aggregation is a major cause of false positives. Aggregates are thought to sequester the target enzyme, non-specifically denaturing it and giving the appearance of inhibition.
Experimental Protocol: Testing for Aggregation-Based Inhibition
-
Detergent-Based Assay: Re-run the inhibition assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
-
Rationale: Detergents disrupt the colloidal aggregates formed by the compound.
-
Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator. A true inhibitor that binds specifically to the enzyme's active site should be largely unaffected by the detergent.
-
-
Dynamic Light Scattering (DLS):
-
Rationale: DLS is a biophysical technique that directly measures the size of particles in a solution. Small molecule compounds should exist as a uniform population of very small particles. Aggregates will appear as a second population of much larger particles (typically >100 nm).
-
Procedure: Prepare the compound in the exact final assay buffer at concentrations where you observe inhibition. Analyze the sample by DLS.
-
Interpretation: The presence of large particles that are not observed in buffer-only controls is strong evidence of aggregation.
-
Q4: My assay uses a luciferase-based reporter to measure ATP consumption. How can I be sure my indole derivative isn't just inhibiting the luciferase enzyme?
A4: This is a classic example of interference with a coupling enzyme, a common source of false positives in multi-step assays.[7] You must confirm that your compound's activity is on your primary target (e.g., a kinase) and not the reporter system. The solution is to run a counter-screen and an orthogonal assay.
-
Counter-Screen: Test the compound directly against the reporter enzyme.
-
Protocol: Run an assay with just the luciferase enzyme and its substrate (luciferin and ATP) in the presence of your compound. Omit your primary target enzyme.
-
Interpretation: If your compound inhibits the light output in this simplified system, it is a direct inhibitor of the reporter and the initial "hit" is a false positive.
-
-
Orthogonal Assay: Confirm the hit using a completely different detection method that does not rely on the original reporter system.
-
Rationale: If the compound is a true inhibitor of the primary target, its activity should be detectable regardless of the measurement technology.[6]
-
Example: If your primary screen was a luminescence-based kinase assay (e.g., Kinase-Glo®), an orthogonal follow-up could be a fluorescence polarization (FP) assay or a direct ADP detection assay that avoids coupling enzymes.[7]
-
Caption: Differentiating target inhibition from reporter interference.
Frequently Asked Questions (FAQs)
-
What are the most common mechanisms of assay interference? The most pervasive issues include interference from compound color or fluorescence, compound aggregation, non-specific reactivity with proteins, and direct inhibition or activation of reporter enzymes.[6]
-
Why are indole-based molecules sometimes considered "problematic" in screens? The indole scaffold is flat, aromatic, and lipophilic, properties that can promote non-specific binding and aggregation. Furthermore, the indole ring system is a common feature in many biologically active molecules, meaning derivatives can sometimes bind to multiple, unrelated targets, leading to off-target effects.[1]
-
What are PAINS (Pan-Assay Interference Compounds)? PAINS are chemical structures that frequently appear as "hits" in many different high-throughput screens. They are often not true inhibitors but rather act through non-specific mechanisms like redox cycling, chemical reactivity, or aggregation. It is crucial to check if your compound or a similar substructure is flagged in PAINS databases.
-
How can I proactively design my assays to minimize false positives? Use the lowest possible concentrations of all assay proteins to reduce the likelihood of non-specific binding. Include detergent in buffers when appropriate. Most importantly, use direct detection methods whenever possible, as they eliminate coupling enzymes which are a major source of artifacts.[7]
Data Summary: Common Artifacts and Validation Strategies
| Interference Mechanism | Assays Commonly Affected | Recommended Validation Experiment(s) | Scientific Rationale |
| Compound Absorbance | Colorimetric (e.g., MTT, Bradford) | 1. Run compound-only control wells. 2. Perform spectral scan. | To subtract the compound's intrinsic absorbance from the final signal. |
| Compound Fluorescence | Fluorescence Intensity, FRET, TR-FRET | 1. Run compound-only control wells. 2. Perform fluorescence spectral scan. | To identify and avoid spectral overlap between the compound and assay fluorophores. |
| Compound Aggregation | Enzyme Inhibition Assays | 1. Re-test with 0.01% Triton X-100. 2. Analyze with Dynamic Light Scattering (DLS). | Detergents disrupt aggregates; DLS directly visualizes their presence. |
| Reporter Enzyme Inhibition | Coupled Enzymatic Assays (e.g., Luciferase, HRP) | 1. Counter-screen against reporter enzyme. 2. Confirm with an orthogonal assay. | Isolates the reporter system to test for direct inhibition and validates the biological finding with a different technology. |
| Redox Cycling | Assays using redox-sensitive dyes (e.g., AlamarBlue, DCFH-DA) | 1. Re-test in the presence of antioxidants (e.g., DTT). 2. Run in a cell-free system. | To quench redox activity; cell-free systems identify direct chemical reactivity with the probe. |
References
-
Surmodics IVD. (n.d.). Potential Errors that can Occur in an ELISA. Retrieved from [Link]
-
Calbiotech. (2021, March 18). Preventing False Positive Test Results. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]
-
ACS Publications. (2021, November 13). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry. Retrieved from [Link]
-
BellBrook Labs. (2025, October 28). How to Minimize False Positives in ADP Detection. Retrieved from [Link]
-
MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Oxford Academic. (2024, March 20). When False-Positives Arise: Troubleshooting a SARS-Coronavirus-2 (SARS-CoV-2) Detection Assay on a Semi-Automated Platform. The Journal of Applied Laboratory Medicine. Retrieved from [Link]
-
PMC. (n.d.). When laboratory tests can mislead even when they appear plausible. Retrieved from [Link]
-
PMC. (n.d.). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Retrieved from [Link]
-
PMC. (n.d.). False-Positive Causes in Serum Cardiac Troponin Levels. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]
-
PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
ResearchGate. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
-
MDPI. (2023, March 13). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]
Sources
- 1. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]
- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
comparative efficacy of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- against standard inhibitors
A Comparative Efficacy Analysis of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
This guide provides a comprehensive comparative analysis of a representative novel IDO1 inhibitor, Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-, against established clinical candidates. We will delve into the mechanistic rationale for targeting IDO1 in immuno-oncology, present head-to-head preclinical efficacy data, and provide detailed experimental protocols to enable replication and validation of these findings.
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator.[1][2] Overexpressed in a wide range of malignancies, IDO1 orchestrates tumor immune escape by catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[1][3][4] This metabolic shift within the tumor microenvironment (TME) has profound immunosuppressive consequences: the depletion of tryptophan arrests the proliferation of effector T-cells, while the accumulation of kynurenine and its metabolites actively promotes the generation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][5] Consequently, inhibiting IDO1 is a highly pursued therapeutic strategy aimed at restoring anti-tumor immunity.[6]
This document will compare our representative lead compound, "Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-" (hereafter referred to as Compound-X for clarity), with two well-characterized standard IDO1 inhibitors: Epacadostat and Navoximod.
Mechanism of Action and Pathway Inhibition
IDO1 inhibitors function by competitively or non-competitively binding to the IDO1 enzyme, preventing it from metabolizing L-tryptophan. The intended biological outcome is the normalization of tryptophan levels and a reduction in immunosuppressive kynurenine within the TME, thereby unleashing the anti-tumor activity of cytotoxic T-lymphocytes (CTLs) and natural killer (NK) cells.[5]
Below is a diagram illustrating the IDO1-mediated immune suppression pathway and the point of intervention for IDO1 inhibitors.
Caption: Workflow for a biochemical IDO1 enzymatic activity assay.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute test compounds (e.g., Compound-X, Epacadostat) in DMSO and add to the wells of a 96-well microplate. Include a vehicle-only (DMSO) control.
-
Enzyme & Substrate Mix: Prepare a reaction buffer containing recombinant human IDO1 enzyme, L-tryptophan (substrate), L-ascorbic acid (reducing agent), and methylene blue (cofactor).
-
Initiate Reaction: Add the enzyme/substrate mix to the wells containing the test compounds to start the reaction.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 3% perchloric acid.
-
Kynurenine Measurement:
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based IDO1 Activity Assay
This protocol assesses a compound's ability to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant measure of potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed human tumor cells known to express IDO1 (e.g., HeLa or SKOV-3 cells) in a 96-well plate and allow them to adhere overnight. [3][4]2. IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) for 24-48 hours to induce high levels of IDO1 expression. [7]3. Compound Treatment: Remove the IFN-γ containing media and add fresh media containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours to allow the cells to metabolize tryptophan into kynurenine.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted kynurenine.
-
Kynurenine Detection:
-
Add perchloric acid to the supernatant to precipitate proteins.
-
Centrifuge and transfer the cleared supernatant to a new plate.
-
Add Ehrlich’s reagent and measure absorbance at 490 nm as described in the enzymatic assay.
-
-
Data Analysis: Calculate the EC50 value by plotting the reduction in kynurenine concentration against the compound concentration. A parallel cell viability assay (e.g., MTS or CellTiter-Glo) should be run to ensure that the reduction in kynurenine is due to IDO1 inhibition and not cytotoxicity.
Concluding Remarks
While direct, publicly available data for "Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-" is not available, this guide establishes a rigorous framework for its evaluation. An ideal candidate would not only exhibit high potency in both biochemical and cellular assays (low nanomolar IC50/EC50) but also demonstrate high selectivity for IDO1 over related enzymes like IDO2 and TDO. [2][8] The ultimate validation of any IDO1 inhibitor, including promising preclinical candidates like Epacadostat and Navoximod, has faced challenges in clinical trials. [9][10]The failure of the Phase III ECHO-301 trial, which combined Epacadostat with an anti-PD-1 antibody, suggests that simply inhibiting the enzymatic activity of IDO1 may not be sufficient to overcome immune suppression in all contexts. [4][11]Recent research has uncovered non-enzymatic, signaling functions of the IDO1 protein that may contribute to a pro-tumorigenic phenotype, even when its catalytic activity is blocked. [3][4] Therefore, future development for compounds like Compound-X must include a deeper mechanistic characterization beyond simple enzyme inhibition. This guide provides the foundational assays for initial efficacy comparison, forming a critical first step in the comprehensive evaluation of the next generation of immuno-oncology therapeutics.
References
-
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (Source: Journal of Hematology & Oncology, URL: [Link])
-
Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of IDO-Expressing Tumors. (Source: Molecular Cancer Therapeutics, URL: [Link])
-
What is Epacadostat used for? (Source: Patsnap Synapse, URL: [Link])
-
Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. (Source: PubMed, URL: [Link])
-
Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (Source: Journal of Biomolecular Structure and Dynamics, URL: [Link])
-
Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors. (Source: Journal of Medicinal Chemistry, URL: [Link])
-
Clinical Trials Using IDO1 Inhibitor. (Source: National Cancer Institute, URL: [Link])
-
Epacadostat - Wikipedia. (Source: Wikipedia, URL: [Link])
-
Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (Source: European Journal of Medicinal Chemistry, URL: [Link])
-
Trial watch: IDO inhibitors in cancer therapy. (Source: Signal Transduction and Targeted Therapy, URL: [Link])
-
The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. (Source: OncoImmunology, URL: [Link])
-
Nanodelivery of IDO1 Inhibitors for cancer immunotherapy. (Source: International Journal of Nanomedicine, URL: [Link])
-
Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (Source: PubMed, URL: [Link])
-
Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. (Source: The Journal for ImmunoTherapy of Cancer, URL: [Link])
-
Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (Source: Frontiers in Immunology, URL: [Link])
-
Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. (Source: ESMO Open, URL: [Link])
-
Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. (Source: Clinical Cancer Research, URL: [Link])
-
Phase Ia study of the indoleamine 2,3- dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. (Source: Cancer Chemotherapy and Pharmacology, URL: [Link])
-
IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. (Source: OncLive, URL: [Link])
Sources
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 5. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Epacadostat - Wikipedia [en.wikipedia.org]
- 9. What is Epacadostat used for? [synapse.patsnap.com]
- 10. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
UV-Vis absorption spectra comparison for Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-
UV-Vis Absorption Spectra Comparison: Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- vs. Structural Analogues
Executive Summary
In drug development and materials science, the optical properties of indole derivatives are highly dependent on their ring substitution patterns. The compound Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- represents a highly functionalized chromophore. To accurately interpret its Ultraviolet-Visible (UV-Vis) absorption profile, we must deconstruct its structural components and compare them against simpler foundational analogues: 3-nitroindole and 6-hydroxyindole. This guide provides a mechanistic comparison of these chromophores and outlines a self-validating experimental protocol for spectral acquisition.
Part 1: Mechanistic Photophysics & The Push-Pull Chromophore
To understand the causality behind the absorption spectrum of Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-, we must analyze the electronic contributions of its substituents.
The unsubstituted indole core absorbs primarily in the UV region ( λmax ~270 nm) due to localized π→π∗ transitions. However, introducing specific functional groups drastically alters this electronic landscape:
-
The Electron Acceptor (3-Nitro Group): The strong electron-withdrawing nature of the −NO2 group extends the conjugation of the indole core. As observed in standard 3-nitro-1H-indole, this results in a broad absorption band in the near-ultraviolet region, typically peaking around 349 nm[1][2].
-
The Electron Donor (6-Hydroxy Group): A hydroxy substitution at the C6 position introduces an electron-donating auxochrome via resonance (+M effect). On its own, this slightly red-shifts the absorption relative to indole but keeps it largely in the UV range.
-
The Synergistic Push-Pull Effect: When both the 6-hydroxy and 3-nitro groups are present in the target compound, they create a powerful "push-pull" conjugated system. The C6-hydroxy group donates electron density into the π -system, which is subsequently withdrawn by the C3-nitro group. This dramatically lowers the HOMO-LUMO energy gap, causing a pronounced bathochromic (red) shift well into the visible region.
-
Steric & N-Substitution Modulation: The N-acetamide group at position 1 and the methyl group at position 2 introduce steric bulk and compete for the nitrogen lone pair, fine-tuning the molar absorptivity ( ϵ ) and restricting coplanarity.
Electronic push-pull mechanism driving the bathochromic shift in the target indole.
Part 2: Comparative UV-Vis Spectral Data
The following table synthesizes the quantitative optical properties of the target compound against its structural alternatives. The data highlights the progressive bathochromic shift as electron-donating and withdrawing groups are added to the indole core.
| Compound | Substructural Features | Expected λmax (nm) | Estimated ϵ (M −1 cm −1 ) | Spectral Characteristics |
| Indole | Unsubstituted core | ~270, 287 | ~5,500 | Sharp π→π∗ transitions in the UV region. |
| 6-Hydroxyindole | Electron-donating -OH at C6 | ~295 | ~6,200 | Slight bathochromic shift vs. unsubstituted indole. |
| 3-Nitroindole | Electron-withdrawing -NO 2 at C3 | 349 | ~12,000 | Broad near-UV absorption band[1][3]. |
| Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- | Push-pull system + N-acetamide | ~410 - 430 | >15,000 | Strong visible region absorption (yellow/orange appearance) due to extended intramolecular charge transfer. |
Part 3: Self-Validating Experimental Protocol
To ensure analytical trustworthiness, the following UV-Vis acquisition protocol is designed as a closed, self-validating system. We utilize spectroscopic-grade 2-propanol as the solvent. 2-Propanol is the established standard for analyzing nitroindole isomers because it provides a balance of hydrogen-bond donating and accepting capabilities, stabilizing the highly polarized excited state of the push-pull chromophore without causing the excessive solvent-induced peak broadening seen in highly polar protic solvents like water[1][4].
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh 1.0 mg of the target compound. Dissolve completely in 10.0 mL of spectroscopic-grade 2-propanol to create a primary stock solution. Causality: 2-propanol ensures complete solvation of both the lipophilic methyl/indole core and the polar hydroxy/nitro groups.
-
Serial Dilution (The Validation Step): Prepare a minimum of five distinct concentrations ranging from 10 µM to 100 µM. Causality: Analyzing a single concentration is scientifically invalid. A dilution series ensures the maximum absorbance remains below 1.0 AU, preventing detector saturation and photometric errors.
-
Baseline Correction: Fill two matched 1 cm path-length quartz cuvettes with pure 2-propanol. Run a baseline scan from 200 nm to 600 nm. Causality: This mathematically subtracts the solvent's inherent optical density and any minor cuvette imperfections from the final data.
-
Spectral Acquisition: Replace the sample cuvette with the lowest concentration standard. Scan from 200 nm to 600 nm. Repeat for all concentrations.
-
System Validation Check: Plot the Absorbance at λmax against Concentration. A linear regression with R2≥0.999 validates that the chromophore is fully solvated without aggregation (excimer formation), confirming the strict adherence to the Beer-Lambert law and the reliability of the calculated molar extinction coefficient ( ϵ ).
Standardized self-validating workflow for UV-Vis spectral acquisition of indoles.
References
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. American Chemical Society (ACS). Available at: [Link]
-
Molar absorption coefficient spectra of the 3-, 4-, 5-, 6-, and 7-nitroindole isomers in 2-propanol. ResearchGate. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
